2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with a fluorophenyl acetamide. Common reagents used in the synthesis may include:
- Thiazolidinone derivatives
- 2-fluorophenyl acetamide
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
- Continuous flow reactors
- High-pressure reactors
- Advanced purification techniques like crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of carbonyl groups to alcohols
Substitution: Halogenation or alkylation at the thiazolidinone ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, halogenating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones
- Reduction may yield alcohols
- Substitution may yield halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating diseases
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Molecular targets: Enzymes, receptors, or proteins
Pathways involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylacetamide
- 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
- 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-chlorophenyl)acetamide
Uniqueness
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S/c12-7-3-1-2-4-8(7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRYVCRXIZHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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